2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile
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Overview
Description
2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile typically involves the reaction of 4-methylpiperazine with 6-nitrobenzonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, aprotic solvents like DMF or DMSO, and bases like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 2-(4-Methyl-1-piperazinyl)-6-aminobenzonitrile.
Substitution: Various alkylated or acylated derivatives of the piperazine ring.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine.
Uniqueness
2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile is unique due to its specific combination of a piperazine ring and a nitrobenzonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-6-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-14-5-7-15(8-6-14)11-3-2-4-12(16(17)18)10(11)9-13/h2-4H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEVTWZFLULETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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